molecular formula C7H12N4 B1429773 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1376387-23-3

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No. B1429773
M. Wt: 152.2 g/mol
InChI Key: GREJTVKJTDGUQI-UHFFFAOYSA-N
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Description

“2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a chemical compound with the CAS Number: 1376387-23-3 . It has a molecular weight of 152.2 . The IUPAC name for this compound is 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-ylamine . It is stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” include a molecular weight of 152.2 . It is a powder that is stored at room temperature .

Scientific Research Applications

Molecular and Crystal Structure

The compound 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, which shares a similar triazole core structure with 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine, exhibits an interesting molecular and crystal structure. It crystallizes in monoclinic symmetry and forms chains via intermolecular NH···N hydrogen bonds. This insight into the molecular structure might be relevant for understanding the properties of closely related compounds like 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine (Dolzhenko et al., 2011).

Chemical Synthesis and Derivatives

Facile Synthesis of Derivatives

Research indicates efficient methods for synthesizing derivatives of triazolo[1,5-a]pyridine, including acylation reactions of heteroaromatic amines leading to new classes of derivatives like 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine. These methods involve cyanoacetylation reactions followed by cyclization, indicating the synthetic versatility of the triazolo[1,5-a]pyridine core (Ibrahim et al., 2011).

Biological Applications

Herbicidal Activity

Compounds with a structure involving substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide show potent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests the potential agricultural and botanical applications of triazolo[1,5-a]pyridine derivatives (Moran, 2003).

Pharmaceutical Chemistry

Iterative Synthesis for Drug Discovery

The iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives demonstrates the chemical's relevance in creating libraries for drug discovery. This process allows for rapid optimization of biological activity, indicating the compound's significance in pharmaceutical research (Brodbeck et al., 2003).

Safety And Hazards

The safety information for “2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-9-7-6(8)3-2-4-11(7)10-5/h6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREJTVKJTDGUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCC(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Reactant of Route 2
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Reactant of Route 3
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Reactant of Route 4
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Reactant of Route 5
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Reactant of Route 6
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine

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